[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds. For [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE, a multi-step synthesis is required.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further modified for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE exhibits significant antileishmanial and antimalarial activities. It has been shown to inhibit the growth of Leishmania and Plasmodium species, making it a potential candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to target specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves the inhibition of key enzymes and pathways in target organisms. For instance, it inhibits the enzyme dihydrofolate reductase in Plasmodium species, disrupting the synthesis of nucleotides and leading to cell death . Additionally, it interacts with specific receptors and proteins, modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1,3-diphenyl-1H-pyrazole and 1,3-dimethyl-1H-pyrazole share structural similarities and exhibit comparable biological activities.
Piperazine Derivatives: Compounds such as 1-(2-thienylmethyl)piperazine and 1-(4-methylphenyl)piperazine are structurally related and have similar pharmacological properties.
Uniqueness
What sets [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which confer enhanced biological activity and specificity. Its ability to target multiple pathways and exhibit potent effects at low concentrations makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H27N5OS |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H27N5OS/c1-17-6-8-19(9-7-17)22-15-21(23-18(2)27-28(3)24(23)26-22)25(31)30-12-10-29(11-13-30)16-20-5-4-14-32-20/h4-9,14-15H,10-13,16H2,1-3H3 |
InChI Key |
YRDGTVRNKXZQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CS5 |
Origin of Product |
United States |
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